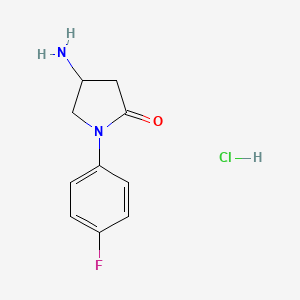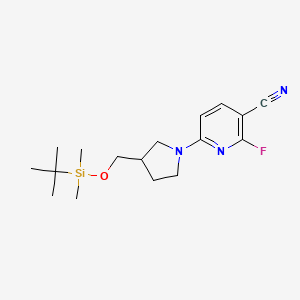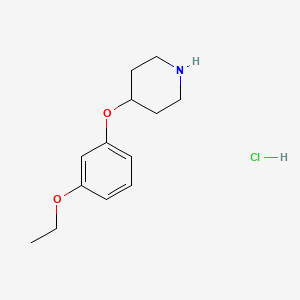
2,3-Dimethoxy-6-(trimethylsilyl)pyridine
Vue d'ensemble
Description
2,3-Dimethoxy-6-(trimethylsilyl)pyridine is a unique chemical compound with the empirical formula C10H17NO2Si . It has a molecular weight of 211.33 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of 2,3-Dimethoxy-6-(trimethylsilyl)pyridine is COc1ccc(nc1OC)Si©C . The InChI is 1S/C10H17NO2Si/c1-12-8-6-7-9(14(3,4)5)11-10(8)13-2/h6-7H,1-5H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dimethoxy-6-(trimethylsilyl)pyridine include its molecular weight (211.33), empirical formula (C10H17NO2Si), and its solid form .Applications De Recherche Scientifique
Organic Synthesis
2,3-Dimethoxy-6-(trimethylsilyl)pyridine: is utilized in organic synthesis due to its ability to act as a versatile reagent. It can be used to introduce the trimethylsilyl group into organic molecules, which is a common step in the synthesis of complex organic compounds. This silylation process is crucial for protecting functional groups during reactions and can be a pivotal step in multi-stage synthesis protocols .
Pharmaceutical Research
In the pharmaceutical industry, this compound finds its application in the development of new drugs. It serves as a building block for the synthesis of various pharmaceutical agents. Its structural motif, particularly the pyridine ring, is a common feature in many drug molecules, and the dimethoxy-trimethylsilyl substitution can be a key intermediate in the design of novel therapeutic compounds .
Chemical Analysis
2,3-Dimethoxy-6-(trimethylsilyl)pyridine: plays a role in chemical analysis as a derivatization agent. It is used to modify chemical compounds to make them more suitable for analysis by techniques such as gas chromatography or mass spectrometry. This derivatization can improve the volatility, stability, and detectability of analytes, thereby enhancing the accuracy and sensitivity of the analytical methods .
Materials Science
In materials science, this compound is used in the synthesis of new materials with potential applications in electronics, coatings, and nanotechnology. Its ability to form stable bonds with silicon makes it a valuable precursor for the preparation of silicon-containing polymers and other organosilicon materials, which are known for their thermal stability and electronic properties .
Biochemistry
2,3-Dimethoxy-6-(trimethylsilyl)pyridine: is also relevant in biochemistry research. It can be used to study enzyme-catalyzed reactions where the trimethylsilyl group acts as a mimic of natural substrates or as a probe to investigate the active sites of enzymes. Additionally, it may be involved in the synthesis of biomolecules or as a part of assay development to monitor biochemical processes .
Industrial Applications
Industrially, this compound can be employed in the synthesis of fine chemicals and as an intermediate in the production of various industrial products. Its robustness under different chemical conditions makes it suitable for large-scale reactions. It can also be used in the development of industrial catalysts or in processes that require specific pyridine derivatives .
Mécanisme D'action
The trimethylsilyl group (TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [Si(CH3)3], which is then bonded to the rest of a molecule . In this case, the TMS group is bonded to the pyridine ring. The TMS group is often used in organic synthesis and analytical chemistry.
The dimethoxy groups (OCH3) are attached to the 2nd and 3rd positions of the pyridine ring. Methoxy groups are often used in organic chemistry to protect a functional group in a molecule during a chemical reaction .
Propriétés
IUPAC Name |
(5,6-dimethoxypyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2Si/c1-12-8-6-7-9(14(3,4)5)11-10(8)13-2/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWXSCYFBZMKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)[Si](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673837 | |
| Record name | 2,3-Dimethoxy-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-6-(trimethylsilyl)pyridine | |
CAS RN |
1131335-54-0 | |
| Record name | 2,3-Dimethoxy-6-(trimethylsilyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131335-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethoxy-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-butanamide](/img/structure/B1440405.png)
![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1440406.png)

![2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440409.png)




![3-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1440417.png)




